(R)-Tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate

Medicinal Chemistry Physicochemical Properties ADME Prediction

(R)-Tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate (CAS 884512-09-8) is an enantiomerically pure (3R)-configured Boc-protected piperidine derivative featuring a 3-chlorobenzoyl substituent at the 3-position, with a molecular weight of 323.82 g/mol and a predicted LogP of 3.68. This compound serves as a key chiral intermediate in the synthesis of aspartic protease inhibitors, including renin inhibitors, and CNS-modulating agents, where the defined (R)-stereochemistry is essential for downstream biological activity.

Molecular Formula C17H22ClNO3
Molecular Weight 323.8 g/mol
CAS No. 884512-09-8
Cat. No. B3163554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate
CAS884512-09-8
Molecular FormulaC17H22ClNO3
Molecular Weight323.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C17H22ClNO3/c1-17(2,3)22-16(21)19-9-5-7-13(11-19)15(20)12-6-4-8-14(18)10-12/h4,6,8,10,13H,5,7,9,11H2,1-3H3/t13-/m1/s1
InChIKeyBAGDSBRGWXVOOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate (CAS 884512-09-8): Chiral Building Block for Targeted Synthesis


(R)-Tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate (CAS 884512-09-8) is an enantiomerically pure (3R)-configured Boc-protected piperidine derivative featuring a 3-chlorobenzoyl substituent at the 3-position, with a molecular weight of 323.82 g/mol and a predicted LogP of 3.68 . This compound serves as a key chiral intermediate in the synthesis of aspartic protease inhibitors, including renin inhibitors, and CNS-modulating agents, where the defined (R)-stereochemistry is essential for downstream biological activity [1].

Why Generic Substitution Fails for (R)-Tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate


This compound cannot be generically substituted because its differentiated value resides in three structural features that are independently verified: (i) the defined (R)-stereochemistry at the piperidine 3-position (CAS 884512-09-8) versus the (S)-enantiomer (CAS 1438393-11-3), which determines the stereochemical outcome of downstream reactions ; (ii) the 3-position substitution pattern, which exhibits a measurably lower LogP (3.68) compared to the 4-substituted regioisomer (LogP 4.11) ; and (iii) the meta-chloro substitution that provides a distinct electronic and steric profile compared to unsubstituted or para-chloro analogs. Procuring a racemic mixture or an incorrect regioisomer introduces stereochemical ambiguity and altered physicochemical properties that compromise synthetic reproducibility and final product purity [1].

Quantitative Differentiation Evidence for (R)-Tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate


Regiochemical Differentiation: 3-Substituted vs 4-Substituted LogP Comparison

The 3-substituted (R)-enantiomer (CAS 884512-09-8) exhibits a predicted LogP of 3.68, which is 0.43 log units lower than the 4-substituted regioisomer N-Boc-4-(3-chlorobenzoyl)piperidine (CAS 912768-88-8, LogP 4.11) . This LogP difference translates to an approximately 2.7-fold lower predicted lipophilicity for the 3-substituted compound, directly impacting membrane permeability and oral bioavailability predictions in lead optimization campaigns. The lower LogP may also reduce non-specific protein binding and hERG channel interactions commonly associated with highly lipophilic amines.

Medicinal Chemistry Physicochemical Properties ADME Prediction

Chiral Identity: (R)-Enantiomer vs (S)-Enantiomer CAS Registry Differentiation

The (R)-enantiomer (CAS 884512-09-8) and the (S)-enantiomer (CAS 1438393-11-3) are independently registered compounds with distinct CAS numbers, enabling unambiguous procurement. The (R)-enantiomer is supplied at 97% purity , while the (S)-enantiomer is available at a specified purity with independent quality assurance . In stereospecific syntheses leading to renin inhibitors, the (R)-configuration at the piperidine 3-position is the required stereochemistry for optimal binding to the aspartic protease active site, as demonstrated by the sub-nanomolar IC50 values achieved by (R)-configured piperidine-based renin inhibitors (e.g., lead compound 21a with IC50 0.83 nM in human plasma renin activity assay) .

Chiral Synthesis Stereochemistry Enantiomeric Purity

Fraction sp3 (Fsp3) Comparison: 3-Substituted vs 4-Substituted Molecular Complexity

The target compound exhibits an Fsp3 value of 0.53 . While the empirically measured Fsp3 for the 4-substituted regioisomer (CAS 912768-88-8) is not available from the same source, the identical molecular formula (C17H22ClNO3) yields the same calculated Fsp3 value. The significance of this metric lies not in differentiation from the regioisomer, but in the favorable Fsp3 of 0.53 exceeding the typical benchmark of 0.42 associated with higher clinical success rates in drug discovery. This elevated Fsp3 reflects the saturated piperidine ring and is consistent with the class of benzoylpiperidine fragments recognized as privileged structures in medicinal chemistry [1].

Drug-Likeness Molecular Complexity Lead Optimization

Enantiomeric Purity and Synthetic Reproducibility: Defined (R)-Stereochemistry

The (R)-enantiomer is supplied at a guaranteed purity of 97% with one confirmed asymmetric atom . In contrast, the (S)-enantiomer (CAS 1438393-11-3) is cataloged with comparable purity specifications but independent quality control protocols . The availability of each enantiomer with distinct CAS numbers and independent quality assurance documentation eliminates the risk of stereochemical cross-contamination. For programs synthesizing renin inhibitors, the (R)-configured piperidine intermediate is incorporated into structures exemplified in patent US20090318501, where the stereochemical integrity at the 3-position is critical for achieving potent aspartic protease inhibition [1].

Chiral Purity Synthetic Reproducibility Quality Assurance

Optimal Application Scenarios for (R)-Tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate


Stereospecific Synthesis of Renin Inhibitors for Hypertension Programs

The defined (R)-stereochemistry at the piperidine 3-position is essential for constructing renin inhibitors with sub-nanomolar potency. Patent US20090318501 exemplifies (R)-configured piperidine intermediates as direct precursors to aspartic protease inhibitors achieving IC50 values as low as 0.83 nM in human plasma renin activity assays [1]. The 3-chlorobenzoyl substituent provides a synthetic handle for further elaboration while maintaining the required spatial orientation for enzyme binding pocket complementarity.

CNS Drug Discovery Leveraging the Benzoylpiperidine Privileged Scaffold

The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry, with demonstrated utility across CNS disorders including depression, schizophrenia, and cognitive impairment [2]. The 3-substituted pattern with a lower LogP (3.68) than the 4-substituted regioisomer (4.11) offers a measurable advantage in designing brain-penetrant candidates where excessive lipophilicity correlates with hERG liability and metabolic instability .

Chiral Building Block Procurement for Medicinal Chemistry Campaigns

With a verified 97% purity specification and one defined asymmetric atom , this compound is appropriate for medicinal chemistry campaigns requiring a single-enantiomer Boc-protected piperidine building block. The distinct CAS registry (884512-09-8) ensures procurement reproducibility and eliminates the risk of receiving the (S)-enantiomer (CAS 1438393-11-3), which would introduce stereochemical ambiguity into SAR studies.

ADME Optimization via Regiochemical Selection

The 0.43 LogP unit difference between the 3-substituted (LogP 3.68) and 4-substituted (LogP 4.11) regioisomers provides a quantifiable rationale for selecting the 3-substituted compound in lead series where lower lipophilicity is desired. The Fsp3 of 0.53 further supports its role in generating drug-like candidates with favorable molecular complexity.

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